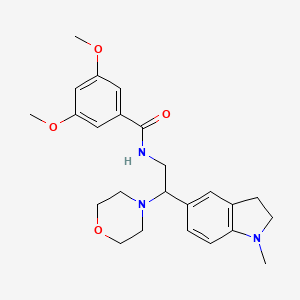

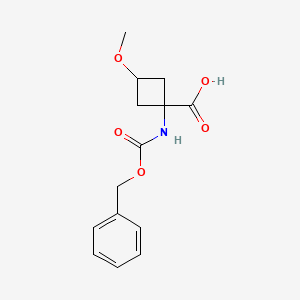

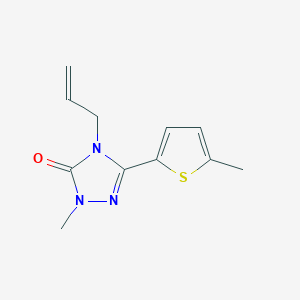

![molecular formula C18H14BrN3O2 B2809719 Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 109321-96-2](/img/structure/B2809719.png)

Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14BrN3O2 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a class of compounds known for their wide range of biological properties .

Synthesis Analysis

The synthesis of similar 6H-indolo[2,3-b]quinoxaline derivatives has been reported in the literature . These compounds are synthesized through a multi-step protocol starting from isatin or 5-fluoroisatin . The synthesis involves reactions with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .Molecular Structure Analysis

The molecular structure of Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is characterized by its molecular formula C18H14BrN3O2 . The compound’s structure includes a 6H-indolo[2,3-b]quinoxaline skeleton, which is a key feature of its class .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate and similar compounds typically involve multi-step protocols starting from isatin or 5-fluoroisatin . These reactions include the use of propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .Scientific Research Applications

Optoelectronic Devices

Indolo[2,3-b]quinoxaline derivatives, such as Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, are used in various optoelectronic devices . They serve as sensitizers , semiconductors , light-emitting materials , and sensor materials .

Medicinal Chemistry

These compounds attract significant attention due to their many applications in medicinal chemistry . They are a common structural motif in numerous biologically active compounds .

Antiviral Activity

Indolo[2,3-b]quinoxaline derivatives exhibit antiviral activity . They are effective against various viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) .

Antitumor Activity

Many indolo[2,3-b]quinoxaline derivatives, including Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, exhibit antitumor activity . They have been found to be cytotoxic against various human cancer cell lines .

Antidiabetic Activity

Some indolo[2,3-b]quinoxaline derivatives have been found to exhibit antidiabetic activity .

DNA Duplex Stabilization

6H-Indolo[2,3-b]quinoxaline represents an important class of DNA intercalating agents . They are known to stabilize DNA duplexes .

Multidrug Resistant Modulating Activities

These compounds are known to modulate multidrug resistance, acting on ATP binding cassettes transporters (ABC-transporters) .

Synthesis Methods

New methods for the synthesis of indolo[2,3-b]quinoxaline derivatives have been published over the previous decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization .

Future Directions

Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and evaluating their potential applications in medicine and other fields .

Mechanism of Action

Target of Action

Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a novel compound that has been synthesized for potential use in optoelectronic devices Compounds in the 6h-indolo[2,3-b]quinoxaline series, which this compound is a part of, have been studied as antibacterial and antiviral agents .

Mode of Action

It is known that these compounds show intramolecular charge transfer transitions (ict) in the range of 501–561 nm with high molar absorption coefficient . This suggests that they interact with their targets through electronic absorption and emission spectra, which strongly depend on the nature of solvents used .

Biochemical Pathways

It is known that 6h-indolo[2,3-b]quinoxaline derivatives have shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . This suggests that these compounds may affect the biochemical pathways related to these viruses.

Pharmacokinetics

The thermal stability observed for these compounds suggests their use under ambient conditions , which may have implications for their bioavailability.

Result of Action

These compounds emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films . This suggests that they may have potential applications in optoelectronic devices .

Action Environment

It is known that the nature of solvents used can strongly affect the electronic absorption and emission spectra of these compounds .

properties

IUPAC Name |

ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDORUTRSFBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

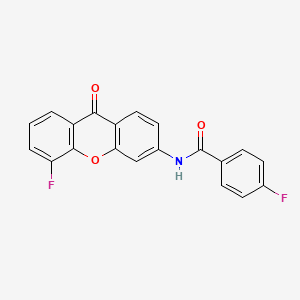

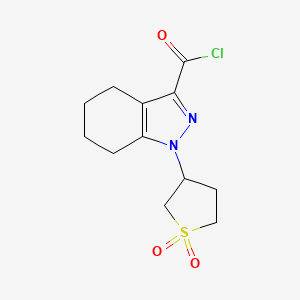

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2809642.png)

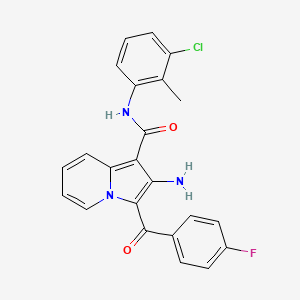

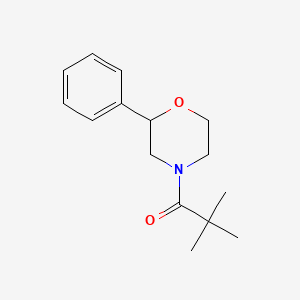

![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)

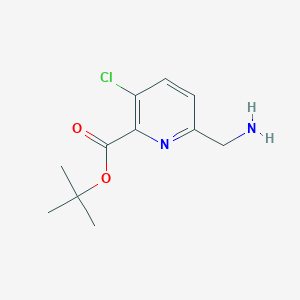

![N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2809649.png)